5-Ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antibacterial and immunomodulatory properties. The structure of 5-ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole features a pyrrolidine ring attached to the oxadiazole moiety, which may contribute to its pharmacological effects.
The compound is classified under the category of nitrogen-containing heterocycles, specifically oxadiazoles. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of 1,2,4-oxadiazoles can be synthesized through various chemical methods and have shown promise in drug discovery and development .
The synthesis of 5-ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can be achieved through several methods:
The synthetic routes generally yield moderate to high yields depending on the specific conditions employed.
The molecular structure of 5-ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole features:
The molecular formula can be represented as with a molar mass of approximately 168.21 g/mol. The compound's structure contributes to its properties and potential biological activities.
5-Ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions typical for oxadiazole derivatives:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 5-ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is primarily linked to its interaction with biological targets such as enzymes or receptors. For instance:
Further studies are necessary to elucidate the precise molecular interactions involved in its pharmacological effects.
The physical properties of 5-ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to strong acids or bases.
5-Ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has potential applications in various fields:
The journey of 1,2,4-oxadiazoles began in 1884 with their first synthesis by Tiemann and Krüger, yet their therapeutic potential remained largely unexplored for nearly 80 years [1]. The mid-20th century marked a pivotal shift with the introduction of Oxolamine (Figure 3), a 1,2,4-oxadiazole-based cough suppressant launched in the 1960s, validating the scaffold’s biological relevance [1]. This breakthrough catalyzed intensive research, revealing the heterocycle’s capacity for diverse bioactivities:
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Event | Therapeutic Application | Significance |
---|---|---|---|
1884 | First synthesis | N/A | Tiemann & Krüger’s foundational work [1] |
1960s | Oxolamine | Cough suppression | First-in-class 1,2,4-oxadiazole drug [1] |
2011 | Phidianidine A & B (isolates) | Cytotoxic/Agonist (PTP1B/CXCR4) | Demonstrated natural occurrence [1] |
2020s | Pyrrolidine-oxadiazole hybrids | DNA gyrase/topoisomerase IV inhibition | Mid-nanomolar activity vs. resistant bacteria [4] |
The surge in publications (+100% in 15 years) underscores this scaffold’s ascendancy, driven by advances in synthetic methodologies and mechanistic understanding [1] [6].
The 1,2,4-oxadiazole ring serves as a robust bioisostere for ester and amide functionalities, mitigating inherent liabilities while preserving or enhancing pharmacodynamic profiles:
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Conventional Functions
Parameter | Ester Group | Amide Group | 1,2,4-Oxadiazole | Impact on Design |
---|---|---|---|---|
Hydrolytic Stability | Low | Moderate | High | Reduces metabolic clearance |
Dipole Moment (D) | ~1.7–1.9 | ~3.5–4.0 | ~3.8–4.2 | Enhances target affinity |
Bond Angle (°) | 120 (C–O–C) | 120 (C–N–C) | 105 (N–O–N) | Improves geometric complementarity |
logP Contribution | +0.5 to +1.0 | -0.5 to +0.5 | +0.8 to +1.5 | Modulates membrane permeability |
This bioisosteric utility enables the rational design of metabolically resilient analogs, exemplified by replacing labile ester moieties in protease inhibitors with 1,2,4-oxadiazoles to improve oral bioavailability [1] [6].
The fusion of pyrrolidine with 1,2,4-oxadiazole, as in 5-ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, creates a three-dimensional pharmacophore with enhanced drug-like properties. The pyrrolidine ring contributes critically to pharmacokinetic optimization:
Table 3: Pharmacokinetic Impact of Pyrrolidine in Hybrid Oxadiazoles
Property | Without Pyrrolidine | With Pyrrolidine | Mechanistic Basis |
---|---|---|---|
logD7.4 | 1.8–2.5 (alkyl-oxadiazoles) | 0.5–1.2 (pyrrolidine hybrids) | Protonation at physiological pH increases hydrophilicity |
H-Bond Donors | 0 | 1 (N–H) | Enables complementary binding to targets like kinases |
Stereochemical Complexity | Low | High (1–2 chiral centers) | Enables enantioselective target modulation |
Passive Permeability (PAMPA, nm/s) | ~150 | ~300 | Optimal logD range + 3D structure enhances diffusion |
The ethyl group at C5 further fine-tunes lipophilicity (ΔlogP = +0.7 vs. H-substituted analogs), promoting blood-brain barrier penetration in CNS-targeted analogs while maintaining solubility via the pyrrolidine’s ionization [3]. This synergistic architecture underpins the hybrid’s versatility across antibacterial, anticancer, and neuropharmacological applications [4] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1